molecular formula C11H8FNO3 B2796730 methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate CAS No. 408356-39-8

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B2796730
CAS RN: 408356-39-8
M. Wt: 221.187
InChI Key: YMYPFEWHMRWVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, has a linear formula of C11H13FN2 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, include a molecular weight of 192.24 and a linear formula of C11H13FN2 .

Scientific Research Applications

Catalytic Activities and Biological Applications

Rao et al. (2019) synthesized derivatives of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, a compound structurally related to methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. These derivatives were created using nickel ferrite nanoparticles and exhibited significant anti-oxidant and anti-microbial activities. This indicates a potential use of these compounds in developing new antioxidant and antimicrobial agents (Rao et al., 2019).

Synthesis and Structural Analysis

Ahmed et al. (2016) reported on the synthesis of methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its structural analysis through X-ray diffraction, DFT calculations, and molecular electrostatic potential (MEP) mapping. This work is relevant as it provides insights into the structural properties of derivatives of this compound, which is crucial for their potential applications in scientific research (Ahmed et al., 2016).

Antifertility and Anticancer Properties

A study by Joshi et al. (1986) focused on the synthesis of new fluorine-containing indole derivatives, related to this compound, exhibiting potential antifertility properties. Additionally, Kryshchyshyn-Dylevych et al. (2020) evaluated the anticancer activity of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which are structurally similar to this compound. Their findings highlight the potential of these compounds as antifertility and anticancer agents (Joshi et al., 1986); (Kryshchyshyn-Dylevych et al., 2020).

Serotonin Receptor Modulation

Malleron et al. (1993) explored indole derivatives, similar in structure to this compound, as potential serotonin uptake inhibitors. Their research sheds light on the use of such compounds in neurological and psychiatric disorders (Malleron et al., 1993).

Antimicrobial and Antitumor Activities

Gadegoni and Manda. (2013) synthesized novel indole derivatives with potential antimicrobial and anti-inflammatory activities. Additionally, Fan Houxing (2009) reported the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones with significant in vitro antitumor activities. These studies suggest the therapeutic potential of compounds related to this compound in treating infections and cancer (Gadegoni & Manda., 2013); (Fan Houxing, 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could be used in the development of new useful derivatives for treatment and bind with high affinity to the multiple receptors .

properties

IUPAC Name

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPFEWHMRWVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2.0 M solution of oxalyl chloride in methylene chloride (4.50 mL, 9.0 mmol) was added to a solution of 5-fluoroindole (1.14 g, 8.4 mmol) in ether (19 mL) dropwise over 10 min at 4° C. under N2. The ice bath was removed and the resulting mixture was stirred for 2 h. A 25% sodium methoxide in methanol solution (4.3 mL, 18.8 mmol) was added at −78° C. over 5 min. The mixture was allowed to warm up to room temperature and stirred for 1 h. The reaction was quenched with water (50 mL), filtered and rinsed with cold ether to afford the title compound (1.34, 72%) as a yellow solid. 1H NMR (DMSO-d6) δ 12.51 (bs, 1H), 8.56 (s, 1H), 7.86 (m, 1H), 7.60 (m, 1H), 7.15 (m, 1H), 3.90 (s, 3H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.